molecular formula C4H11NO2S B3031409 1-Butanesulfonamide CAS No. 3144-04-5

1-Butanesulfonamide

Cat. No.: B3031409
CAS No.: 3144-04-5
M. Wt: 137.2 g/mol
InChI Key: OVIZSQRQYWEGON-UHFFFAOYSA-N
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Description

1-Butanesulfonamide, specifically the nonafluoro-N-methyl derivative (MeFBSA; CASRN 68298-12-4), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated butane chain and a methyl-sulfonamide group. This compound has drawn regulatory attention due to its persistence and toxicity.

Properties

IUPAC Name

butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIZSQRQYWEGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185364
Record name 1-Butanesulfonamide
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Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3144-04-5
Record name Butanesulfonamide
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Record name 1-Butanesulfonamide
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Record name 1-BUTANESULFONAMIDE
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Record name 1-Butanesulfonamide
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Record name butane-1-sulfonamide
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Record name 1-Butanesulfonamide
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Mechanism of Action

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, renal function, and genetic factors. .

Biological Activity

1-Butanesulfonamide, also known as perfluoro-1-butanesulfonamide (FBSA), is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, environmental impact, and associated toxicity based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 3030-47-5
  • Molecular Formula : C4H10NNaO3S

Toxicological Studies

This compound has been studied for its toxicological effects on various organisms. Notably, it has shown toxicity to aquatic life, including mysid shrimp, fish, and daphnia. Research indicates that exposure to FBSA can lead to significant ecological impacts due to its persistence and bioaccumulation potential in aquatic environments .

Table 1: Toxicity Data of this compound

OrganismToxicity Level (mg/L)Study Reference
Mysid Shrimp0.53M Environmental Report
Fish1.03M Environmental Report
Daphnia0.753M Environmental Report

Reproductive and Developmental Effects

A reproductive study conducted on rats exposed to FBSA revealed a decrease in male mating indices. This suggests potential endocrine-disrupting properties of the compound, raising concerns about its effects on reproductive health in wildlife and possibly humans .

Human Health Implications

Research has indicated that PFAS compounds, including FBSA, can accumulate in human blood serum over time. Long-term exposure has been associated with various health issues, including developmental and immunological effects . The persistence of these substances in the environment poses a significant risk, as they do not readily degrade and can remain in the ecosystem for extended periods.

Environmental Impact

This compound is resistant to degradation, making it highly persistent in the environment. Studies have shown that it can hydrolyze slowly under certain conditions but remains largely stable in neutral pH environments . This stability contributes to its accumulation in soil and water bodies.

Table 2: Environmental Persistence of FBSA

ConditionHalf-Life (Years)Reference
pH 7 at 25°C>48.543M Environmental Report
pH 40.60483M Environmental Report
pH 9Not significantly changed3M Environmental Report

Case Study 1: Impact on Great Lakes Ecosystem

Research conducted on fish from the Great Lakes identified the presence of FBSA, indicating that industrial discharges contribute to its environmental distribution. The study traced the compound's pathway through food webs, demonstrating its potential for bioaccumulation and subsequent effects on higher trophic levels .

Case Study 2: PFAS Contamination in Drinking Water

A study conducted by the Florida Department of Environmental Protection highlighted the detection of FBSA in drinking water sources. The findings raised alarms about public health risks associated with long-term exposure to PFAS compounds through contaminated water supplies .

Scientific Research Applications

Chemical Properties and Structure

1-Butanesulfonamide is characterized by its sulfonamide functional group, which imparts unique properties that make it valuable in various applications. Its molecular structure includes a butane chain attached to a sulfonamide group, giving it distinct chemical reactivity and solubility characteristics.

Precursor for Fluorinated Compounds

This compound serves as a precursor for the synthesis of perfluoroalkyl substances (PFAS), specifically perfluoro-1-butanesulfonamide (FBSA). These compounds are recognized for their surfactant properties and stability, making them suitable for various industrial applications, including:

  • Cosmetics : Used for water- and oil-repellency in formulations.
  • Textiles : Applied as a treatment to enhance water resistance.
  • Firefighting Foams : Essential in creating foams that suppress flammable liquids.

FBSA has been identified in environmental samples, indicating its persistence and potential bioaccumulation in aquatic ecosystems .

Environmental Studies

Research has highlighted the environmental impact of this compound and its derivatives. Studies indicate that these compounds can partition into aquatic environments, raising concerns about their ecological effects. For example, FBSA was detected in marine sediments, suggesting its widespread distribution and potential risks to aquatic life .

Toxicological Research

Toxicity studies have been conducted to assess the effects of this compound on various organisms. The compound's safety profile is crucial for regulatory assessments, especially considering the increasing scrutiny on PFAS-related substances due to their persistence and potential health risks. Toxicological evaluations focus on endpoints such as developmental toxicity and endocrine disruption .

Manufacturing Processes

This compound is utilized in several manufacturing processes due to its chemical properties:

  • Specialized Printing Inks : Employed at low concentrations to improve ink performance.
  • Pesticide Formulations : Acts as an emulsifier or dispersing agent.
  • Medical Devices : Used in coatings that require biocompatibility and stability.

Surfactant Development

The compound's surfactant properties make it a candidate for developing new formulations that require enhanced surface activity at low concentrations. This is particularly relevant in industries aiming to reduce the environmental footprint of traditional surfactants .

Case Study 1: Environmental Monitoring of FBSA

A French nationwide survey reported the first occurrence of FBSA in marine sediments, highlighting the need for continuous monitoring of emerging contaminants. The study emphasized the importance of understanding the distribution and fate of PFAS alternatives like FBSA in freshwater ecosystems .

Case Study 2: Toxicological Assessment of PFAS Alternatives

In a comprehensive review, researchers evaluated the toxicological profiles of various PFAS alternatives, including those derived from this compound. The findings underscored gaps in knowledge regarding the long-term effects of these compounds on human health and ecosystems, prompting calls for more rigorous testing protocols .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Nonafluoro-N-(2-Hydroxyethyl)-N-Methyl-1-Butanesulfonamide (MeFBSE; CASRN 33454-97-2)

  • Structural Features : Differs from MeFBSA by the substitution of a methyl group with a 2-hydroxyethyl group.
  • Toxicity : Subchronic oral exposure in rats caused hepatic effects, including elevated liver weights, hepatocellular hypertrophy, and necrosis at 250 mg/kg-day. Serum ALT levels increased 1.6-fold in females and 1.3-fold in males, suggesting liver injury .
  • Regulatory Status : Also proposed for TRI listing due to hepatic toxicity .

Nonafluoro-N,N-Bis(2-Hydroxyethyl)-1-Butanesulfonamide (CASRN 34455-00-0)

  • Structural Features : Contains two 2-hydroxyethyl groups on the sulfonamide nitrogen.
  • Regulatory Status: Subject to Significant New Use Rules (SNURs) under TSCA, requiring EPA notification for specific industrial applications . Exposure limits for its ammonium salt derivative are set at 0.7 mg/m³ .

Nonafluoro-1-Butanesulfonamide Phosphate Ester (CASRN 147545-41-3)

  • Structural Features : Phosphate ester derivative of MeFBSE.

Non-Fluorinated Analog: Butane-1-Sulfonamide (CASRN Not Specified)

  • Structural Features : Lacks fluorine substituents.
  • Properties: Simpler structure with lower environmental persistence compared to fluorinated analogs.

Toxicity and Regulatory Comparison Table

Compound Name (CASRN) Substituents Key Toxicological Findings Regulatory Status
MeFBSA (68298-12-4) N-methyl, nonafluoro Reproductive toxicity (LOAEL: 50 mg/kg-day) Proposed TRI listing
MeFBSE (33454-97-2) N-methyl, N-(2-hydroxyethyl) Hepatic injury (LOAEL: 250 mg/kg-day) Proposed TRI listing
N,N-Bis(2-hydroxyethyl) derivative (34455-00-0) N,N-bis(2-hydroxyethyl) Limited toxicity data SNUR-regulated ; Exposure limit 0.7 mg/m³
Phosphate ester (147545-41-3) Phosphate group No specific data available Not listed in TRI

Structural and Functional Implications

  • Fluorination: The nonafluoro substituent in MeFBSA and analogs enhances chemical stability and environmental persistence, typical of PFAS .
  • Regulatory Trends: Fluorinated sulfonamides face stricter regulations due to reproductive and hepatic hazards, while non-fluorinated analogs remain less scrutinized .

Q & A

Q. How can researchers optimize the synthesis of 1-butanesulfonamide derivatives for reproducibility and yield?

Methodological Answer:

  • Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For fluorinated derivatives like 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonamide, use perfluorination agents under inert atmospheres to minimize side reactions.
  • Validate purity via chromatographic techniques (e.g., HPLC with ion-pair reagents like sodium 1-decanesulfonate) and spectroscopic methods (NMR, FT-IR) to confirm functional groups .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under varying pH conditions.
  • Spectroscopy : 19F^{19}\text{F} NMR to track fluorinated substituents; mass spectrometry (HRMS) for molecular weight confirmation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds .

Q. How can researchers design experiments to assess the solubility and stability of this compound in aqueous and organic matrices?

Methodological Answer:

  • Use shake-flask or UV-spectrophotometry methods to measure solubility in solvents like DMSO, ethanol, and buffered solutions.
  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–6 weeks, monitoring degradation via HPLC and comparing results to ICH guidelines .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in toxicity data for this compound derivatives, such as conflicting results from in vitro vs. in vivo studies?

Methodological Answer:

  • Perform dose-response studies across multiple biological models (e.g., human cell lines vs. rodent models) to identify species-specific metabolic pathways.
  • Use computational toxicology tools (e.g., QSAR models) to predict bioaccumulation potential and cross-validate experimental data. Reference EPA TRI listings for structural analogs to contextualize findings .

Q. How can researchers systematically evaluate the regulatory compliance of novel this compound analogs under EPA guidelines?

Methodological Answer:

  • Cross-reference CAS numbers (e.g., 30334-69-1) with EPA’s Significant New Use Rules (SNURs) to identify reporting requirements for fluorinated sulfonamides.
  • Conduct premanufacture notifications (PMNs) for derivatives like nonafluoro-N-methyl-1-butanesulfonamide (CAS 68298-12-4), emphasizing environmental fate and endocrine disruption assays .

Q. What experimental frameworks are suitable for investigating this compound’s role as a biochemical probe in enzyme inhibition studies?

Methodological Answer:

  • Use kinetic assays (e.g., fluorescence-based enzymatic inhibition) to determine IC50_{50} values. Pair with X-ray crystallography or cryo-EM to map binding sites.
  • Validate selectivity via proteome-wide profiling or competitive binding assays against structurally related sulfonamides .

Q. How should researchers address gaps in the literature on this compound’s environmental persistence and degradation pathways?

Methodological Answer:

  • Design microcosm studies to simulate aerobic/anaerobic degradation in soil/water systems, quantifying metabolites via LC-MS/MS.
  • Compare degradation rates with EPA-listed PFAS analogs (e.g., 6:2 fluorotelomer alcohol) to prioritize high-risk derivatives for further study .

Methodological and Ethical Considerations

Q. What protocols ensure data accuracy when analyzing trace-level this compound in complex biological samples?

Methodological Answer:

  • Implement isotope dilution mass spectrometry (IDMS) with 13C^{13}\text{C}-labeled internal standards to correct for matrix effects.
  • Validate limits of detection (LOD) and quantification (LOQ) using spiked recovery experiments in plasma or tissue homogenates .

Q. How can researchers ethically navigate data sharing and intellectual property concerns when publishing this compound-related findings?

Methodological Answer:

  • Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets.
  • Disclose synthetic routes in patent applications while omitting proprietary catalyst systems or scale-up protocols .

Tables for Key Data

Table 1. Analytical Parameters for this compound Characterization

TechniqueParametersReference
HPLC-UVColumn: C18, λ = 254 nm
19F^{19}\text{F} NMRSolvent: CDCl3_3, δ = -70 to -80 ppm
HRMSESI+, m/z 300.05 (calc. for C4_4H9_9F9_9NO2_2S)

Table 2. EPA-Listed PFAS Analogues for Comparative Studies

Compound Name (CAS)Regulatory Status
Nonafluoro-N-methyl-1-butanesulfonamide (68298-12-4)TRI Proposed (2024)
Nonafluoro-1-butanesulfonamide (30334-69-1)SNUR-regulated

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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